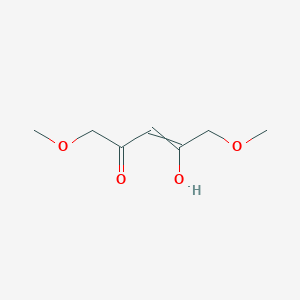![molecular formula C6H4N6O B14515223 4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one CAS No. 63604-07-9](/img/structure/B14515223.png)
4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one is a compound belonging to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linking two pyrazole rings. Azo compounds are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications
Méthodes De Préparation
The synthesis of 4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one typically involves the diazotization of a primary aromatic amine followed by coupling with a pyrazole derivative. One common method involves the reaction of 5-amino-4-hydroxyiminopyrazoles with ethyl nitrite or sodium nitrite in an acidic medium . The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acidic conditions, leading to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrazole rings, using reagents like halogens or nitro compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For instance, its anticancer activity is attributed to its ability to inhibit matrix metalloproteinases and kinases, leading to the suppression of tumor growth and metastasis . The compound’s interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one can be compared with other azo compounds such as:
- 4-[(E)-(chlorophenyl)diazenyl]phenol
- 4-[(E)-(flourophenyl)diazenyl]phenol
- 2-[(E)-(iodophenyl)diazenyl]phenol These compounds share the azo linkage but differ in their substituents, which can significantly influence their chemical and physical properties. The unique structure of this compound, with two pyrazole rings, imparts distinct reactivity and potential applications compared to its analogs.
Propriétés
Numéro CAS |
63604-07-9 |
|---|---|
Formule moléculaire |
C6H4N6O |
Poids moléculaire |
176.14 g/mol |
Nom IUPAC |
4-(pyrazol-1-yldiazenyl)pyrazol-3-one |
InChI |
InChI=1S/C6H4N6O/c13-6-5(4-7-10-6)9-11-12-3-1-2-8-12/h1-4H |
Clé InChI |
HVCKSUZOYUDBPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)N=NC2=CN=NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


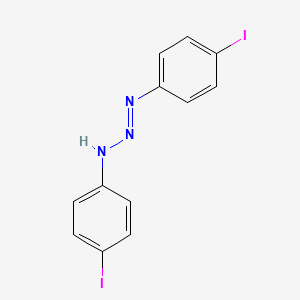
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
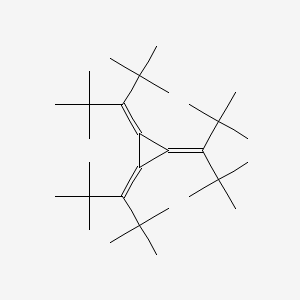
silane](/img/structure/B14515169.png)
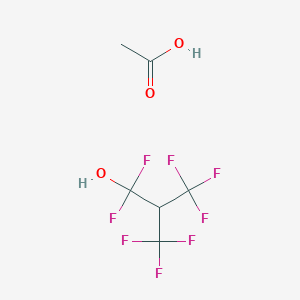
![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)

![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
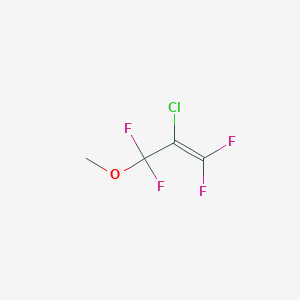
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
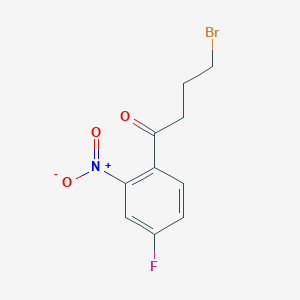
![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)
